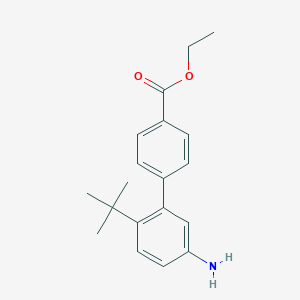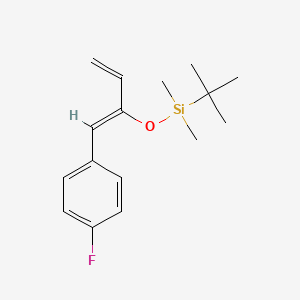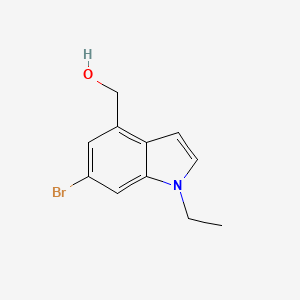
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the 6th position, an ethyl group at the 1st position, and a methanol group at the 4th position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol typically involves the bromination of an indole precursor followed by the introduction of the ethyl and methanol groups. One possible synthetic route could be:
Bromination: Starting with 1-ethylindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methanol Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Bromo-1-ethyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-ethyl-1H-indol-4-yl)-carboxylic acid.
Reduction: Formation of 1-ethyl-1H-indol-4-yl-methanol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Potential use in drug discovery and development due to its structural similarity to bioactive indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
相似化合物的比较
Similar Compounds
1-Ethyl-1H-indole: Lacks the bromine and methanol groups.
6-Bromo-1H-indole: Lacks the ethyl and methanol groups.
4-Methoxy-1-ethyl-1H-indole: Has a methoxy group instead of a methanol group.
Uniqueness
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
(6-bromo-1-ethylindol-4-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-4-3-10-8(7-14)5-9(12)6-11(10)13/h3-6,14H,2,7H2,1H3 |
InChI 键 |
KWKXNPFSXZOKEQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC2=C(C=C(C=C21)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


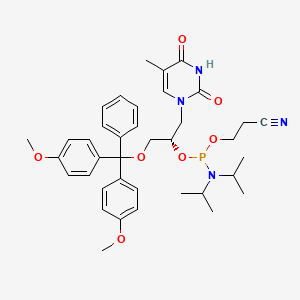
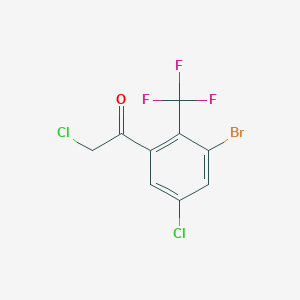
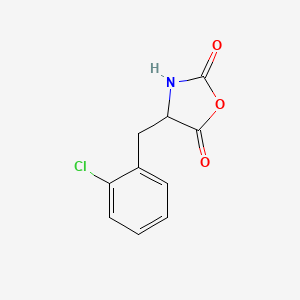
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
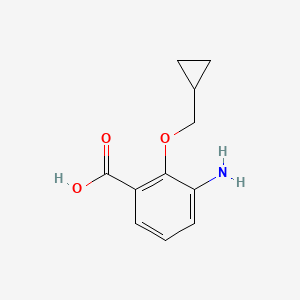
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
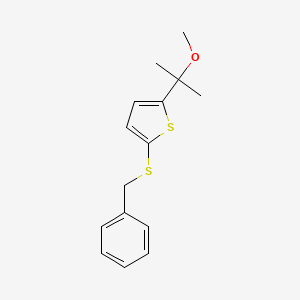
![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
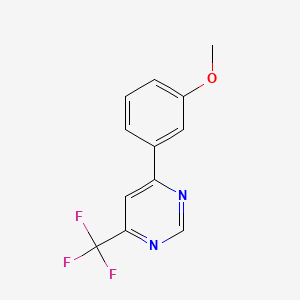
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

